Cas no 2227696-70-8 (rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid)

rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid structure
2227696-70-8 structure
商品名:rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
CAS番号:2227696-70-8
MF:C7H8N2O2
メガワット:152.150621414185
CID:6485178
PubChem ID:125129209

rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
    • 2227696-70-8
    • EN300-1807695
    • インチ: 1S/C7H8N2O2/c10-7(11)5-3-4(5)6-1-2-8-9-6/h1-2,4-5H,3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1
    • InChIKey: CKODGFVXRKBHGG-RFZPGFLSSA-N
    • ほほえんだ: OC([C@@H]1C[C@H]1C1=CC=NN1)=O

計算された属性

  • せいみつぶんしりょう: 152.058577502g/mol
  • どういたいしつりょう: 152.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 66Ų

rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1807695-0.05g
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
2227696-70-8
0.05g
$1188.0 2023-09-19
Enamine
EN300-1807695-0.1g
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
2227696-70-8
0.1g
$1244.0 2023-09-19
Enamine
EN300-1807695-0.5g
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
2227696-70-8
0.5g
$1357.0 2023-09-19
Enamine
EN300-1807695-1g
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
2227696-70-8
1g
$1414.0 2023-09-19
Enamine
EN300-1807695-10g
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
2227696-70-8
10g
$6082.0 2023-09-19
Enamine
EN300-1807695-5.0g
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
2227696-70-8
5g
$4102.0 2023-06-02
Enamine
EN300-1807695-0.25g
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
2227696-70-8
0.25g
$1300.0 2023-09-19
Enamine
EN300-1807695-2.5g
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
2227696-70-8
2.5g
$2771.0 2023-09-19
Enamine
EN300-1807695-1.0g
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
2227696-70-8
1g
$1414.0 2023-06-02
Enamine
EN300-1807695-10.0g
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
2227696-70-8
10g
$6082.0 2023-06-02

rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid 関連文献

rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acidに関する追加情報

Introducing rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid (CAS No. 2227696-70-8): A Novel Compound with Implications in Modern Medicinal Chemistry

rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid, identified by its CAS number 2227696-70-8, represents a significant advancement in the realm of medicinal chemistry. This compound, characterized by its unique structural framework comprising a cyclopropane ring fused with a pyrazole moiety, has garnered considerable attention due to its potential pharmacological applications. The cyclopropane group, known for its strained three-membered ring structure, often serves as a key pharmacophore in drug design, enhancing binding affinity and metabolic stability. Coupled with the pyrazole scaffold, which is widely recognized for its biological activity across various therapeutic areas, this compound presents a promising candidate for further exploration.

The structural configuration of rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is meticulously designed to optimize interactions with biological targets. The presence of the (1R,2R) stereocenter ensures specific spatial orientation, which is critical for modulating receptor binding and minimizing off-target effects. This stereochemical precision aligns with the growing trend in drug development towards enantiopure or enantiomerically enriched compounds, which often exhibit superior efficacy and safety profiles.

In recent years, there has been a surge in research focused on harnessing the therapeutic potential of heterocyclic compounds. Pyrazole derivatives, in particular, have demonstrated remarkable versatility in pharmaceutical applications. They serve as intermediates in the synthesis of various bioactive molecules and have been implicated in treatments ranging from anti-inflammatory and antimicrobial to anticancer and antiviral therapies. The incorporation of a pyrazole ring into the rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid structure not only enhances its pharmacological profile but also opens avenues for structural modifications to tailor specific biological activities.

The cyclopropane moiety within this compound contributes to its unique chemical properties. The strain inherent in the cyclopropane ring can be exploited to facilitate interactions with biological targets, often leading to increased binding affinity. This feature has been strategically leveraged in the design of rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid, aiming to improve pharmacokinetic parameters such as solubility and metabolic stability. Such attributes are crucial for ensuring that the compound remains effective throughout its intended biological pathway.

Recent studies have highlighted the importance of stereochemistry in drug design. The (1R,2R) configuration of rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid has been shown to play a pivotal role in determining its biological activity. Comparative studies have demonstrated that enantiomers can exhibit vastly different pharmacological effects due to their distinct spatial arrangements. This underscores the necessity of precise stereochemical control in medicinal chemistry and reinforces the value of compounds like rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid, which are designed with such precision.

The synthesis of rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid represents a testament to the advancements in synthetic methodologies within organic chemistry. The development of efficient synthetic routes allows for scalable production and modifications, enabling researchers to explore diverse derivatives. These synthetic strategies often involve multi-step processes that require careful optimization to ensure high yields and purity. The successful synthesis of this compound not only demonstrates technical prowess but also paves the way for further exploration of related molecules.

From a computational chemistry perspective, rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid has been subjected to rigorous molecular modeling studies to elucidate its interactions with potential biological targets. These simulations have provided valuable insights into how the compound's structure influences its binding affinity and selectivity. Such computational approaches are increasingly integral to drug discovery pipelines, offering predictive tools that complement experimental data and accelerate the development process.

The potential applications of rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid extend across multiple therapeutic domains. Its unique structural features make it a versatile scaffold for designing molecules with tailored biological activities. For instance, modifications at the pyrazole ring could enhance its interaction with specific enzymes or receptors involved in inflammatory responses or cancer progression. Similarly, alterations around the cyclopropane moiety might improve solubility or metabolic stability, making it more suitable for clinical use.

In conclusion,rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid (CAS No. 2227696-70-8) stands as a beacon of innovation in medicinal chemistry. Its novel structure combines the favorable properties of cyclopropanes and pyrazoles to create a compound with immense potential for therapeutic applications. As research continues to uncover new insights into its pharmacological profile,rac-(1R,2R)-2-(1H-pyrazol-3-y lcyclopropane - ertic_acid is poised to play a significant role in shaping the future of drug development.

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